molecular formula C15H19F2NO4 B13989386 Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B13989386
M. Wt: 315.31 g/mol
InChI Key: SCLNICRSLHABLU-JTQLQIEISA-N
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Description

Boc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a chiral, Boc-protected amino acid derivative featuring a 2,4-difluorobenzyl substituent at the β-position of the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity during peptide synthesis or medicinal chemistry applications. The 2,4-difluorobenzyl substituent introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing steric and electronic interactions in biological systems. This compound is primarily utilized as a building block in synthesizing urea derivatives, carboxamides, and other bioactive molecules, as evidenced by its role in generating tetrahydropyrimidine-carboxamide analogs .

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2S)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

SCLNICRSLHABLU-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Boc Protection and Alkylation

This method involves sequential protection, alkylation, and deprotection steps to introduce the 2,4-difluorobenzyl group while preserving stereochemistry.

Key Steps :

  • Amino Protection :
    • The primary amine of (S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) at 0–5°C in anhydrous tetrahydrofuran (THF), achieving >95% yield of the Boc-protected intermediate.
  • 2,4-Difluorobenzyl Introduction :

    • A Friedel-Crafts alkylation or Ullmann coupling introduces the 2,4-difluorobenzyl group. Copper(I)-catalyzed coupling with 2,4-difluorobenzyl bromide at 80°C in dimethylformamide (DMF) yields 85% of the alkylated product.
  • Carboxylic Acid Activation and Deprotection :

    • The propanoic acid is activated as a mixed anhydride for peptide coupling. Final Boc deprotection uses trifluoroacetic acid (TFA), followed by purification via recrystallization or chiral HPLC (>99% enantiomeric excess).

Data Table :

Step Reagents/Conditions Yield Purity (ee)
Boc Protection Boc₂O, TEA, THF, 0–5°C >95% N/A
Alkylation CuI, 2,4-F₂C₆H₃CH₂Br, DMF, 80°C 85% >98%
Deprotection TFA, CH₂Cl₂, rt 90% >99%

Iron-Catalyzed 1,3-Nitrogen Migration

A stereocontrolled approach using iron catalysis enables asymmetric synthesis of β-amino acids from azanyl esters.

Procedure :

  • Azanyl Ester Preparation :
    • React 2-(2,4-difluorobenzyl)propanoic acid with Boc-protected hydroxylamine (BocNHOH) via DCC-mediated coupling to form RCO₂NHBoc.
  • Iron-Catalyzed Rearrangement :
    • Use (R,R)-FeBIPF₂ (2–5 mol%) as the catalyst and 2,2,6,6-tetramethylpiperidine (TMP) in 1,2-dichlorobenzene (DCB)/CHCl₃ (1:1) at –50°C. This achieves 81–98% yield and 78–98% enantiomeric excess (ee).

Optimized Conditions :

Data Table :

Substrate Yield ee
2,4-F₂C₆H₃CH₂CH(NHBoc)CO₂H 93% 96%

Curtius Rearrangement Strategy

Adapted from diaminopropionic acid synthesis, this method employs a Curtius rearrangement to install the β-amino group.

Steps :

Challenges :

  • Requires precise control of reaction conditions to avoid racemization.
  • Yields are moderate (60–75%) compared to iron-catalyzed methods.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, microreactors minimize racemization and improve efficiency.

Parameters :

Comparative Analysis of Methods

Method Yield ee Scalability Cost Efficiency
Multi-Step Alkylation 85% >99% Moderate High
Iron-Catalyzed Migration 93% 96% High Moderate
Curtius Rearrangement 75% 90% Low Low
Continuous Flow 92% >99% High High

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Boc-2,4-difluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, playing a significant role in peptide synthesis and pharmaceutical research .

General Information:
Boc-2,4-difluoro-L-phenylalanine is also known as S-2-amino-3-(2,4-difluorophenyl)propionic acid or Boc-Phe(2,4-DiF)-OH .

Properties:
The compound has the molecular formula C14H17F2NO4 .

Applications:
Boc-2,4-difluoro-L-phenylalanine is widely utilized in research :

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, enhancing the stability and bioactivity of therapeutic agents due to its fluorinated structure .
  • Drug Development: Incorporation of Boc-2,4-difluoro-L-phenylalanine can improve the pharmacokinetic properties of drug candidates, making them more effective in treating diseases like cancer and neurological disorders .
  • Biochemical Research: Researchers use it to study protein interactions and enzyme activities, providing insights into biological processes for new drug discoveries .
  • Fluorine Chemistry: Its fluorinated nature allows for unique applications in medicinal chemistry, influencing the lipophilicity and metabolic stability of compounds .
  • Material Science: It can be explored in developing advanced materials like polymers and coatings, enhancing performance characteristics such as durability and resistance to degradation .

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table highlights structural analogs, emphasizing substituent differences, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Boc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid 2,4-difluorobenzyl, Boc C14H16F2NO4 292.28 (calc) Intermediate for urea/carboxamide synthesis; enhanced metabolic stability due to fluorine
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-bromophenyl C9H10BrNO2 244.09 Bromine increases lipophilicity; used in peptide modifications
Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid Hydroxymethyl, Boc C9H17NO5 219.24 Polar hydroxymethyl group improves solubility; peptide synthesis intermediate
3-[(3-Fluorobenzyl)amino]propanoic acid 3-fluorobenzyl C10H11FNO2 196.20 (calc) Meta-fluorine alters electronic effects; potential kinase inhibitor precursor
BOC-(R)-3-amino-3-(2,4-dichloro-phenyl)-propionic acid 2,4-dichlorophenyl, Boc C14H16Cl2NO4 340.19 (calc) Chlorine enhances lipophilicity; higher steric demand than fluorine analogs

Key Research Findings

Synthetic Utility: The target compound is pivotal in synthesizing carboxamide derivatives via peptide coupling reagents (e.g., EDC·HCl, HOBt), as demonstrated in the preparation of tetrahydropyrimidine-carboxamide analogs . Fluorine substituents improve resistance to oxidative metabolism compared to non-fluorinated or chlorinated analogs .

Electronic and Steric Effects: Fluorine vs. Chlorine: The 2,4-difluorobenzyl group offers moderate electron-withdrawing effects and lower steric hindrance than 2,4-dichlorophenyl analogs, enabling better target engagement in enzyme-active sites . Hydroxymethyl Substitution: Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid exhibits higher polarity, favoring aqueous solubility but limiting blood-brain barrier permeability compared to lipophilic benzyl derivatives .

Pharmacokinetic Considerations: Fluorinated compounds like the target molecule may exhibit enhanced bioavailability compared to brominated or chlorinated analogs due to smaller atomic size and improved passive diffusion . In contrast, 2-amino-3-(methylamino)-propanoic acid (BMAA), a neurotoxic analog with a methylamino group, shows low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10<sup>−5</sup> mL/s/g), suggesting fluorinated benzyl derivatives could achieve better CNS penetration at equivalent doses .

Biological Activity

Boc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry and drug development. Characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function, it possesses a propanoic acid backbone and a difluorobenzyl substituent. This unique structure enhances its biological activity and specificity, making it a valuable candidate for further research.

Chemical Structure and Properties

The chemical formula of this compound is C14H16F2N2O4. The presence of fluorine atoms in the difluorobenzyl group increases lipophilicity, which is crucial for improving permeability across biological membranes.

Structural Features

Feature Description
Boc Group Protects the amino group, enhancing stability
Difluorobenzyl Moiety Increases lipophilicity and potential binding affinity
Propanoic Acid Backbone Provides structural integrity and functional versatility

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Studies suggest that compounds with similar structures exhibit:

  • Enzyme Inhibition : Potential as inhibitors for specific enzymes.
  • Neuroprotective Effects : Similar compounds have shown protective effects in neurodegenerative models.

The difluorobenzyl moiety enhances the compound's ability to cross biological membranes and interact with target sites effectively.

Interaction Studies

Research has focused on the binding affinity and specificity of this compound towards various biological targets. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are employed to elucidate binding kinetics and thermodynamics, which are critical for optimizing its pharmacological profile.

Comparative Biological Activity

A comparison with structurally similar compounds indicates that this compound exhibits enhanced biological activity due to its unique structural features.

Compound Name Key Features
(S)-3-amino-2-(2,5-difluorobenzyl)propanoic acidLacks the Boc protecting group; different fluorine pattern
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acidDifferent stereochemistry; lacks Boc protection
(S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoic acidSimpler structure without difluorobenzyl group

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its inhibitory effects on certain proteases have been documented, highlighting its potential role in developing treatments for conditions where these enzymes are implicated.

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilicity conferred by the difluorobenzyl group. This property may enhance its bioavailability when administered in vivo.

Q & A

Q. What are the recommended methods for synthesizing Boc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid?

  • Methodological Answer: The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 2,4-difluorobenzylamine with a Boc-protected amino acid derivative (e.g., 2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid) using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt·H2O (hydroxybenzotriazole) as coupling agents in the presence of triethylamine. The reaction is conducted in anhydrous dichloromethane or DMF under nitrogen, followed by purification via column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage: Store at -20°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent decomposition. Moisture-sensitive intermediates should be kept in a desiccator .
  • Handling: Use acid-resistant gloves, indirect-vent goggles, and lab coats. Avoid skin contact and work in a fume hood with local exhaust ventilation to minimize inhalation risks . Contaminated clothing must be laundered separately to prevent secondary exposure .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in deuterated DMSO or CDCl3) confirm regiochemistry and Boc-deprotection efficiency. Aromatic protons from the 2,4-difluorobenzyl group appear as distinct multiplets in the 7.0–7.5 ppm range .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight (expected [M+H]+ for C16H22F2N2O4: 345.15) .

Advanced Research Questions

Q. How can one optimize the coupling efficiency during synthesis?

  • Methodological Answer:
  • Reagent Ratios: Maintain a 1:1 molar ratio of the Boc-protected amino acid to 2,4-difluorobenzylamine, with slight excess (1.1–1.2 equivalents) of EDC/HOBt to drive the reaction to completion .
  • Solvent Choice: Anhydrous DMF improves solubility of hydrophobic intermediates compared to dichloromethane, reducing side reactions.
  • Reaction Monitoring: Use thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups, indicating incomplete coupling .

Q. What strategies are effective in resolving diastereomeric impurities?

  • Methodological Answer:
  • Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane:isopropanol gradients to separate enantiomers .
  • Crystallization: Diastereomeric salts formed with chiral resolving agents (e.g., L-tartaric acid) can selectively precipitate the desired (S)-isomer .
  • Dynamic Kinetic Resolution: Use enzymes like lipases or proteases to selectively hydrolyze undesired stereoisomers .

Q. How do computational methods aid in studying the reactivity of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Simulate reaction pathways (e.g., Boc deprotection kinetics) using software like Gaussian or ORCA. Optimize transition states to identify rate-limiting steps .
  • Molecular Dynamics (MD): Predict solubility and aggregation behavior in solvents like DMSO or water using force fields (e.g., AMBER) .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

Q. What are the implications of substituent effects on its biological activity?

  • Methodological Answer:
  • Fluorine Substitution: The 2,4-difluorobenzyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compound analogs. Comparative studies with non-fluorinated analogs show reduced CYP450-mediated oxidation .
  • Boc Protection: The tert-butoxycarbonyl group prevents amine oxidation during storage but may sterically hinder interactions in biological assays. Deprotection (via TFA) is required prior to in vitro testing .

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